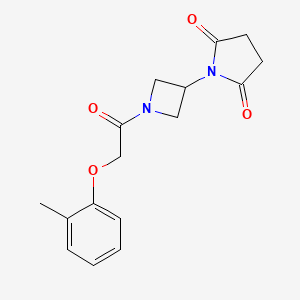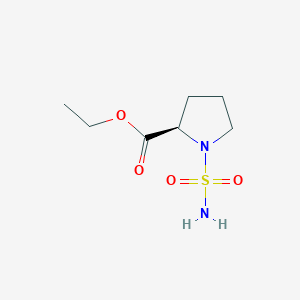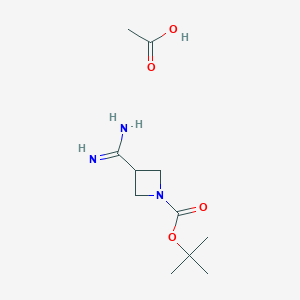
4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethoxy-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. Chronic pain is a complex medical condition that affects millions of people worldwide and is often difficult to treat. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
Synthesis and Pharmacological Applications
Antihypertensive and Diuretic Properties : A study by (Rahman et al., 2014) explored quinazoline derivatives for their potential as diuretic and antihypertensive agents. The compounds were evaluated for their activity in rats, comparing with standards such as metolazone and prazosin.
Antidiabetic Potential : Research by (Özdemir et al., 2021) focused on the synthesis of benzenesulfonate derivatives and their antidiabetic properties. They evaluated antibacterial activities and inhibition effects on the aldose reductase enzyme, conducting molecular docking studies to understand the receptor-ligand interactions.
Anti-Breast Cancer Activity : A study by (Kumar et al., 2021) synthesized and evaluated compounds for their anti-breast cancer activity, particularly against MCF-7 breast cancer cell lines. Molecular docking predicted binding with the estrogen receptor.
Luminescence and Chemical Properties
- Luminescence in Metal Complexes : In research by (Popov et al., 2017), a new Schiff base ligand with quinazolinone fragments was synthesized, exhibiting luminescence when complexed with metals like zinc and cadmium.
Antimicrobial Activity
- Antibacterial and Antifungal Effects : Studies by (Habib et al., 2013) and (Sarvaiya et al., 2019) synthesized novel quinazolinone derivatives, demonstrating significant antimicrobial activity against various bacteria and fungi.
Pharmacological Properties
Analgesic and Anti-inflammatory Activities : The study by (Rajveer et al., 2010) synthesized quinazolinone derivatives, exploring their pharmacological importance, including anti-inflammatory and analgesic activities.
Carbonic Anhydrase Inhibition : Research by (El-Azab et al., 2020) focused on the inhibition of human carbonic anhydrase by quinazolin-4(3H)-one compounds. These findings are significant for managing diseases like glaucoma, epilepsy, and cancer.
Antitumor Properties
- Antitumor Agents : A study by (Alqasoumi et al., 2010) synthesized novel tetrahydroquinoline derivatives bearing sulfonamide moieties, showing potential as antitumor agents.
properties
IUPAC Name |
4-ethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-3-30-19-12-14-20(15-13-19)31(28,29)25-17-8-10-18(11-9-17)26-16(2)24-22-7-5-4-6-21(22)23(26)27/h4-15,25H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTBPGXWFYOWGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(3,4-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2410589.png)

![2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2410594.png)


![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2410598.png)
![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2410599.png)
![3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2410601.png)
![3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone](/img/structure/B2410602.png)